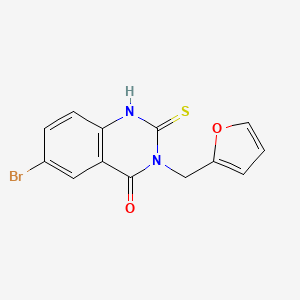

6-Bromo-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

6-Bromo-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a brominated quinazolinone derivative featuring a furan-2-ylmethyl substituent at position 3 and a sulfanyl (thione) group at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The furan-2-ylmethyl group introduces a heteroaromatic moiety, which may modulate solubility and steric interactions compared to purely aromatic substituents.

Properties

IUPAC Name |

6-bromo-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-8-3-4-11-10(6-8)12(17)16(13(19)15-11)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNKEBFMTOBSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family, which has been widely investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of this compound suggest that it may exhibit significant biological activities, making it a promising candidate for further research.

- Molecular Formula : C13H9BrN2O2S

- Molecular Weight : 337.19 g/mol

- IUPAC Name : 6-bromo-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

The compound's structure includes a furan ring and a bromine atom, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the quinazolinone scaffold exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they possess broad-spectrum activity against various bacterial strains. For instance, derivatives of quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Anticancer Potential

The anticancer activity of quinazolinones has been well-documented. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. For example, studies have highlighted that quinazolinone derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This suggests that this compound could be evaluated for its potential anticancer effects.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Given the structural similarities with other anti-inflammatory agents, it is plausible that this compound could exhibit similar effects.

Table 1: Biological Activities of Related Quinazolinone Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Quinazolinone A | Antimicrobial | |

| Quinazolinone B | Anticancer | |

| Quinazolinone C | Anti-inflammatory |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives against common pathogens. The results indicated that compounds with a furan substituent exhibited enhanced activity compared to those without. The study concluded that the presence of heteroatoms like sulfur and nitrogen in the structure significantly contributes to antimicrobial potency.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key physicochemical parameters for selected analogs are compared below:

*Calculated based on analogous compounds. †Estimated using computational tools.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Bromo-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one with high purity and yield?

Methodological Answer :

- Synthetic Pathways : Utilize condensation reactions between brominated quinazolinone precursors and furan-2-ylmethyl thiol derivatives. Reference analogous methods for brominated quinazolinones, such as hydrazine-mediated cyclization or Suzuki coupling for halogenated intermediates .

- Optimization : Employ factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling). Monitor yields via HPLC or TLC .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the compound.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer :

- 1H/13C NMR : Assign peaks for the bromo substituent (δ ~7.5–8.0 ppm for aromatic protons), furan methylene (δ ~4.5 ppm), and sulfanyl group (δ ~2.5 ppm). Compare with reported spectra of structurally similar quinazolinones .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~365–370 for [M+H]+).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), determine the crystal structure to resolve stereochemical ambiguities .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer :

- Assay Selection : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to quinazolinone’s known bioactivity. Use fluorescence-based or colorimetric readouts.

- Cell-Based Testing : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological target and mode of action?

Methodological Answer :

- Target Identification : Perform pull-down assays with biotinylated derivatives or use affinity chromatography coupled with LC-MS/MS for protein target identification .

- Enzyme Kinetics : Conduct kinetic analyses (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) if the compound shows activity against specific enzymes.

- Gene Expression Profiling : Use RNA-seq or CRISPR-Cas9 knockout models to identify pathways affected by the compound .

Q. What strategies are effective for analyzing contradictions in reported biological activity data across studies?

Methodological Answer :

- Purity Validation : Re-evaluate compound purity via HPLC (>95%) and confirm identity with NMR. Impurities (e.g., residual solvents) may skew bioactivity results .

- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., IC50 vs. EC50).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?

Methodological Answer :

- DFT Calculations : Model the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. Use software like Gaussian or ORCA .

- Degradation Studies : Simulate hydrolytic or oxidative degradation pathways (e.g., under acidic/alkaline conditions) and validate with LC-MS to identify breakdown products .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromo with chloro, vary the furan group) and test ~20 derivatives.

- SAR Workflow :

- Step 1 : Synthesize analogs with systematic substitutions.

- Step 2 : Screen for bioactivity (e.g., IC50 in μM range).

- Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.